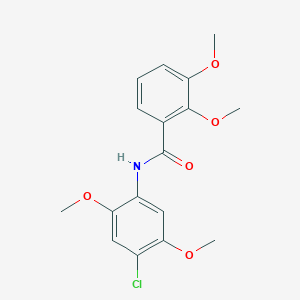![molecular formula C24H26N2O4S2 B4535368 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4535368.png)
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-[(2-methoxyethyl)thio]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-[(2-methoxyethyl)thio]benzamide involves several steps, including reactions under catalyst-free conditions to afford α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides in good yields. The process typically starts with the reaction of N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane with N-sulfonylimines to produce these intermediates efficiently (Liu, Guo, & Chen, 2015).
Molecular Structure Analysis
The molecular structure and properties of similar sulfonamide compounds have been extensively analyzed through methods like density functional theory (DFT), revealing detailed insights into their reactivity, molecular geometry, and electronic properties. These analyses often include the calculation of vibrational frequencies, potential energy distributions, and molecular docking to assess the bioactive nature of the compounds (FazilathBasha, Khan, Muthu, & Raja, 2021).
Chemical Reactions and Properties
The chemical properties of benzamide and sulfonamide derivatives, including those structurally similar to the compound , are characterized by their reactions with various electrophiles, their ability to form complexes, and their reactivity towards different chemical agents. These properties are critical for understanding the compound's behavior in various chemical environments and for designing targeted chemical transformations (Bermejo, Sousa, Fondo, & Helliwell, 2000).
Physical Properties Analysis
The physical properties of related compounds are typically determined through techniques like X-ray diffraction, which provides insights into the crystalline structure, and spectroscopic methods, which offer information on the molecular vibrations and the compound's electronic structure. These studies are essential for understanding the compound's stability, solubility, and other physical characteristics (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
Propriétés
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(2-methoxyethylsulfanyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-26(18-19-8-4-3-5-9-19)32(28,29)21-14-12-20(13-15-21)25-24(27)22-10-6-7-11-23(22)31-17-16-30-2/h3-15H,16-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDRAMNUDHYBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-[(2-methoxyethyl)sulfanyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4535294.png)
![5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4535299.png)
![methyl [5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4535307.png)

![5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-N'-(4-pyridinylmethylene)-2-furohydrazide](/img/structure/B4535324.png)
![3-(2-methoxyethyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4535333.png)
![1-(4-ethylphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4535341.png)
![(3,4-dimethylphenyl){4-(3,4-dimethylphenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazol-5-yl}methanone](/img/structure/B4535342.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4535352.png)
![3,4-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4535356.png)
![5-(4-methoxyphenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4535362.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4535370.png)
![4-ethoxy-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide](/img/structure/B4535378.png)